Lipophilicity (XLogP3) and Predicted Membrane Permeability vs. 2-Amino-5-chlorobenzonitrile
2-Amino-5-chloro-4-methylbenzonitrile exhibits a computed XLogP3 of 2.5, which is 0.18 log units higher than that of its des-methyl analog 2-amino-5-chlorobenzonitrile (XLogP3 ≈ 2.32) [1]. This incremental increase in lipophilicity, attributable to the 4-methyl substituent, is within the range known to influence both passive membrane permeability and non-specific protein binding in medicinal chemistry optimization campaigns [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 2-Amino-5-chlorobenzonitrile: LogP = 2.32 |
| Quantified Difference | ΔLogP = +0.18 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem) vs. experimental/logP prediction (ChemicalBook) |
Why This Matters
For procurement decisions in drug discovery, the 0.18 log unit increase in lipophilicity provides a quantifiable basis for selecting this intermediate when designing analogs requiring enhanced membrane permeability while retaining the synthetic handle of the chloro substituent.
- [1] PubChem. Compound Summary for CID 10855865. XLogP3-AA: 2.5. View Source
- [2] Molbase. 2-Amino-5-chlorobenzonitrile. LogP: 2.37508. View Source
